3-[(Thiolan-3-yl)amino]propan-1-ol
Description
3-[(Thiolan-3-yl)amino]propan-1-ol (CAS: 1509730-61-3) is a sulfur-containing amino alcohol with the molecular formula C₇H₁₅NOS and a molecular weight of 161.27 g/mol . Its structure comprises a propan-1-ol backbone linked to a thiolan-3-yl (tetrahydrothiophene) group via an amino bridge. The thiolan ring introduces a sulfur atom, which may influence electronic properties, hydrogen-bonding capacity, and solubility compared to non-sulfur analogs. Limited data on its synthesis, purity, and applications are available in the provided evidence, necessitating inferences from structurally related compounds.
Properties
IUPAC Name |
3-(thiolan-3-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c9-4-1-3-8-7-2-5-10-6-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHMLDGFGXCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Thiolan-3-yl)amino]propan-1-ol typically involves the reaction of thiolane derivatives with amino alcohols under controlled conditions. One common method involves the nucleophilic substitution reaction where a thiolane derivative reacts with 3-aminopropan-1-ol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[(Thiolan-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(Thiolan-3-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Thiolan-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
Physical and Chemical Properties
Key Differences :
Yield Comparison :
- 4a achieves a 97% yield, suggesting efficient synthesis , whereas the thiolan compound’s yield is unreported.
Biological Activity
3-[(Thiolan-3-yl)amino]propan-1-ol, also known as 2-[(Thiolan-3-yl)amino]propan-1-ol, is a compound characterized by its unique thiolane ring structure, which imparts distinct chemical reactivity and biological activity. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is . The synthesis typically involves the reaction of thiolane derivatives with amino alcohols, often utilizing dehydrating agents like thionyl chloride under reflux conditions. The resulting compound exhibits various functional groups, including an amino group (-NH₂) and a hydroxyl group (-OH), contributing to its reactivity and biological properties .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism likely involves binding to bacterial enzymes or receptors, disrupting their function .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The compound's interactions with specific molecular targets, including enzymes and cellular receptors, may lead to modulation of signaling pathways involved in cancer progression .
The mechanism of action for this compound involves several interactions:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, preventing substrate access.
- Receptor Interaction : It may activate or inhibit receptors that regulate cellular functions through hydrogen bonding and electrostatic interactions with active sites .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-3-(1H-indol-3-yl)propan-1-ol | Contains an indole moiety | Antimicrobial, anticancer |
| 2-Amino-thiopyran derivatives | Similar thiopyran ring | Varies; often antimicrobial |
The presence of the thiolane ring in this compound enhances its biological interactions due to sulfur's unique properties in biological systems .
Case Studies and Research Findings
Several studies have evaluated the biological effects of compounds similar to this compound:
- Anticancer Studies : A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects on breast cancer cells (MCF7), indicating potential therapeutic applications .
- Antimicrobial Efficacy : Research highlighted the antimicrobial properties of related thiolane compounds against various pathogens, supporting further investigation into their use as antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
